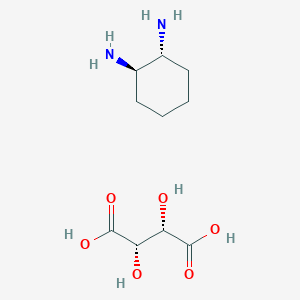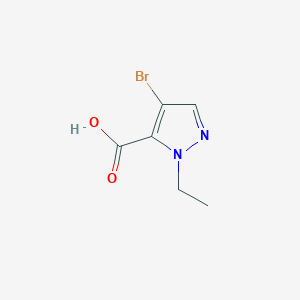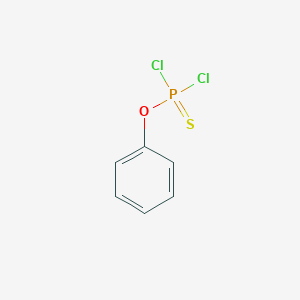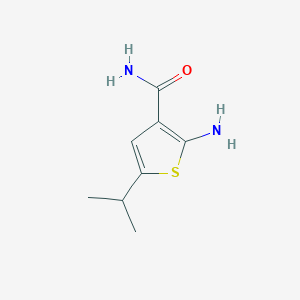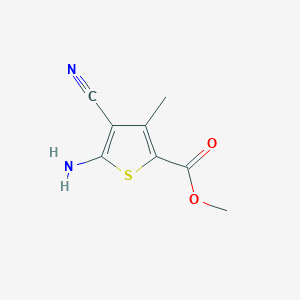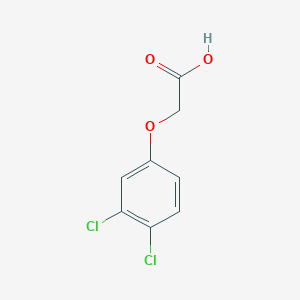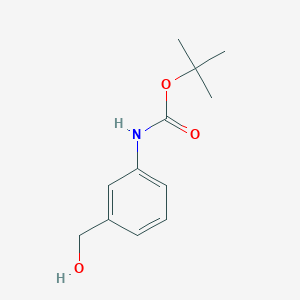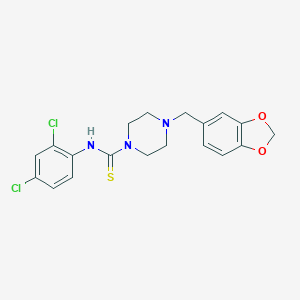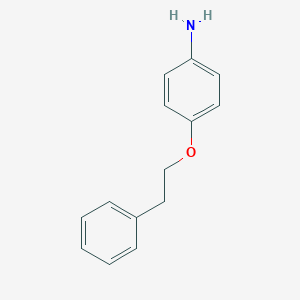
4-(4-Bromophenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(4-Bromophenyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 392326-81-7 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was taken in a round bottom flask and refluxed for 12 hours . The reaction mixture was then cooled and washed with diethyl ether to remove the unreacted acetophenone and iodine .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data such as NMR and IR . The InChI Code is 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s density is 1.566 g/cm³ and it has a boiling point of 449.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Inhibitor of Tyrosine Kinase Activity : 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a derivative of 4-(4-Bromophenyl)pyrimidin-2-amine, is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. It competitively binds at the ATP site of these signal transduction enzymes, showing significant in vivo activity against certain tumors (Rewcastle et al., 1998).
Quantum Chemical Characterization for Hydrogen Bonding : A study characterized hydrogen bonding sites in three pyrimidine compounds derivatives, including this compound. Quantum chemistry methods, such as HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, were employed, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).
Synthesis of Novel Antimicrobial Additives : The compound was used in the synthesis of antimicrobial additives for polyurethane varnishes and printing ink pastes. These additives exhibited very good antimicrobial effects when incorporated physically into the varnish and ink formulations (El‐Wahab et al., 2015).
GPR119 Agonists for Glucose Tolerance : A derivative, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, was identified as an agonist for GPR119, improving glucose tolerance in mice and showing good pharmacokinetic profiles in rats (Negoro et al., 2012).
Synthesis of Anticancer Compounds : The compound was involved in the synthesis of anticancer compounds, showing high antiproliferative potential against human colorectal carcinoma cancer cell lines, and used for rational drug designing (Kumar et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Related compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Related compounds have shown to interact with their targets leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Related compounds have shown to affect various pathways leading to their antimicrobial and anticancer activities .
Pharmacokinetics
Related compounds have shown promising adme properties .
Result of Action
Anticancer screening results demonstrated that some of these compounds were found to be active against cancer cell lines .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(4-Bromophenyl)pyrimidin-2-amine are not fully understood as of my knowledge cutoff in 2021. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404632 | |
| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392326-81-7 | |
| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their anticancer effects?
A1: While the exact mechanism is not fully detailed in the provided research [], the study highlights that compounds like 2y and 4y exhibit strong antiproliferative activity against human colorectal carcinoma cells. Molecular docking studies suggest these compounds interact with the ATP binding pocket of CDK-8, a protein kinase involved in cell cycle regulation. [] This interaction likely inhibits CDK-8 activity, leading to cell cycle arrest and ultimately, cancer cell death.
Q2: What is known about the structure-activity relationship (SAR) of these compounds?
A2: The research indicates that modifications to the 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) scaffold influence both the antimicrobial and anticancer activity. [] While the exact structural modifications leading to compounds 2y and 4y are not specified in the abstract, their enhanced potency suggests that specific substitutions on the core structure are crucial for improving interactions with biological targets like CDK-8. Further research exploring these structure-activity relationships is needed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
